5-Deoxy-D-ribose

Catalog No.
S9100975
CAS No.
M.F
C5H10O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Deoxy-D-ribose

Product Name

5-Deoxy-D-ribose

IUPAC Name

2,3,4-trihydroxypentanal

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3

InChI Key

WDRISBUVHBMJEF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C=O)O)O)O

5-Deoxy-D-ribose is a monosaccharide, specifically a pentose sugar, with the molecular formula C5_5H10_{10}O4_4. It is structurally related to D-ribose but lacks a hydroxyl group at the 5' position. This compound plays a crucial role as an intermediate in various biochemical pathways and is significant in the synthesis of nucleotides and nucleic acids. Its unique structure allows it to participate in diverse

5-Deoxy-D-ribose can undergo several chemical transformations:

  • Reduction Reactions: It can be reduced to form various derivatives, such as 5-deoxy-D-ribofuranosylpurines, which are important in nucleoside synthesis .
  • Acetylation: The compound can react with acetic anhydride to form acetylated derivatives like 1,2,3-triacetyl-5-deoxy-D-ribose. This reaction generally involves protecting groups to facilitate further synthetic steps .
  • Phosphorylation: 5-Deoxy-D-ribose can be phosphorylated to yield 5-deoxy-D-ribose 1-phosphate, which is relevant in metabolic pathways and nucleic acid synthesis .

5-Deoxy-D-ribose exhibits various biological activities:

  • Nucleotide Synthesis: It serves as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
  • Anticancer Properties: Some derivatives of 5-deoxy-D-ribose have been studied for their potential anticancer effects, particularly in the context of chemotherapeutic agents like capecitabine, which is a prodrug activated to 5-fluorouracil .
  • Metabolic Role: It plays a role in cellular metabolism and energy production, contributing to pathways that involve ribonucleotides.

Several methods exist for synthesizing 5-deoxy-D-ribose:

  • From D-Ribose: The most common method involves starting from D-ribose and using reagents such as iodate or bromine followed by hydrogenation to obtain 5-deoxy-D-ribose .
  • Protection and Deprotection Strategies: Synthesis often includes protective groups to facilitate selective reactions. For example, D-ribose can be converted into protected forms before undergoing reduction or acetylation reactions .
  • Hydride Reduction: Using hydride reagents can selectively reduce specific functional groups in sugar derivatives to yield 5-deoxy-D-ribose .

5-Deoxy-D-ribose has several applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting cancer treatment.
  • Biochemical Research: As a building block for nucleotides, it is widely used in molecular biology and biochemistry research.
  • Nutraceuticals: Some formulations include 5-deoxy-D-ribose for its potential benefits in energy metabolism and cellular health .

Studies on the interactions of 5-deoxy-D-ribose with other compounds have revealed its potential effects on cellular processes:

  • Enzyme Interactions: Research indicates that it may influence enzyme activity involved in nucleotide metabolism.
  • Drug Interactions: Its derivatives have been shown to interact with various pharmacological agents, enhancing their efficacy or altering their metabolic pathways .

Several compounds share structural similarities with 5-deoxy-D-ribose. Here is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
D-RiboseC5_5H10_{10}O5_5Contains an additional hydroxyl group at C-5.
5-Fluoro-5-deoxy-D-riboseC5_5H8_8F O4_4Fluorinated derivative with enhanced biological activity.
2-Deoxy-D-riboseC5_5H10_{10}O4_4Lacks oxygen at C-2; critical in DNA structure.
5-Chloro-5-deoxy-D-riboseC5_5H8_8ClO4_4Chlorinated version used in specific biochemical assays.

The absence of the hydroxyl group at the C-5 position distinguishes 5-deoxy-D-ribose from these similar compounds, influencing its reactivity and biological roles significantly.

Chemical Synthesis from D-ribose Precursors

The chemical synthesis of 5-deoxy-D-ribose from D-ribose typically involves selective deoxygenation at the C5 position while preserving other hydroxyl groups. A widely adopted route begins with the protection of D-ribose hydroxyl groups to direct reactivity. For example, methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside undergoes reductive displacement using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), yielding 5-deoxy intermediates [1]. Subsequent hydrolysis of the isopropylidene group and acetylation produces 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in 56% overall yield [1]. This method’s efficiency stems from the sulfonate leaving group’s susceptibility to hydride attack, which ensures clean C5 deoxygenation without epimerization.

An alternative approach from the patent literature employs 2,3-O-isopropylidene-D-ribofuranose methyl glycoside as the starting material [6]. Acylation at 120°C followed by ammonolysis and recrystallization in isopropanol-methanol mixtures achieves >99% purity. This method avoids costly chromatographic purification by leveraging differential solubility of intermediates, making it industrially viable [6].

Comparative Analysis of Chemical Methods

Starting MaterialKey StepsYieldAdvantages
Methyl 2,3-O-isopropylidene ribofuranoside [1]Reductive displacement, hydrolysis56%High regioselectivity, multi-gram scalability
2,3-O-Isopropylidene-D-ribofuranose methyl glycoside [6]Acylation, ammonolysis, recrystallization>99%Avoids chromatography, high purity

Enzymatic and Biocatalytic Production Methods

Enzymatic routes offer stereochemical precision and milder reaction conditions. The Bacillus thuringiensis 5-deoxyribose salvage pathway exemplifies this, comprising three enzymes:

  • Kinase (DrdK): Phosphorylates 5-deoxyribose to 5-deoxyribose 1-phosphate (dR1P) using ATP [3].
  • Isomerase (DrdI): Converts dR1P to 5-deoxyribulose 1-phosphate (dRu1P) via ketose-isomerization [3].
  • Aldolase (DrdA): Cleaves dRu1P into dihydroxyacetone phosphate (DHAP) and acetaldehyde, integrating into central metabolism [3].

This pathway not only detoxifies 5-deoxyribose but also salvages its carbon skeleton. Directed evolution of Escherichia coli 2-deoxy-D-ribose-5-phosphate aldolase (DERA) further showcases biocatalytic potential. Engineered DERA performs tandem aldol additions with chloroacetaldehyde and acetaldehyde, synthesizing statin precursors in high enantiomeric excess [5].

Radical-mediated transformations provide another route. A novel radical carbonyl translocation reaction converts D-ribose derivatives to 2-deoxy-L-ribose through a dithioacetal intermediate, demonstrating configurational inversion and deoxygenation in one step [2].

Protecting Group Strategies in Derivative Synthesis

Protecting groups are indispensable for directing reactivity during 5-deoxy-D-ribose derivatization:

  • Isopropylidene Groups: Used in [1] and [6] to mask C2 and C3 hydroxyls, preventing side reactions during C5 sulfonation or acylation.
  • Acetyl Groups: Post-hydrolysis acetylation in [1] stabilizes the furanose ring, facilitating crystallization.
  • Benzoyl Groups: Employed in radical-based syntheses to protect transient intermediates during configurational inversion [2].

The choice of protecting group hinges on reaction conditions. For instance, acid-labile isopropylidene groups are ideal for stepwise deprotection, while robust benzoyl groups tolerate radical intermediates [2] [6].

Industrial-Scale Manufacturing Techniques

Scalable production demands cost-effective and high-yielding processes. The patent CN112125939A [6] outlines a two-step method:

  • Acylation: 2,3-O-isopropylidene-D-ribofuranose methyl glycoside is acylated at 120°C to form an intermediate.
  • Ammonolysis and Purification: The intermediate undergoes ammonolysis, followed by recrystallization in isopropanol-methanol (5:1), yielding 99.1–99.3% pure 5-deoxy-D-ribose [6].

This process avoids energy-intensive distillation by using mixed solvents for crystallization, reducing production costs. Enzymatic methods, while promising, face challenges in enzyme stability and cofactor recycling. However, immobilized DERA variants show potential for continuous flow systems [5].

5-Deoxy-D-ribose plays a critical role in the biosynthesis of organofluorine compounds, particularly within specialized metabolic pathways found in microorganisms. The compound serves as a key intermediate in the formation of fluorometabolites through a series of enzymatic transformations that demonstrate remarkable biochemical specificity and regulation.

The fluorometabolite biosynthesis pathway in Streptomyces cattleya exemplifies the sophisticated enzymatic machinery that processes 5-deoxy-D-ribose derivatives [1] [2]. In this pathway, 5-fluoro-5-deoxy-D-ribose-1-phosphate functions as a biosynthetic intermediate following the formation of 5-deoxy-5-fluoroadenosine [1]. The process begins with the fluorinase-catalyzed addition of fluoride ion to S-adenosyl-L-methionine, releasing L-methionine as a byproduct and generating 5-deoxy-5-fluoroadenosine [3].

Purine nucleoside phosphorylase mediates the subsequent phosphorolytic cleavage of 5-deoxy-5-fluoroadenosine, generating 5-fluoro-5-deoxy-D-ribose-1-phosphate and adenine [3] [4]. This reaction represents a crucial branch point in fluorometabolite biosynthesis, as the resulting sugar phosphate undergoes further enzymatic modifications to yield bioactive fluorinated compounds. The substrate specificity of purine nucleoside phosphorylase in this context demonstrates the enzyme's capacity to accommodate halogenated nucleoside analogs while maintaining its characteristic phosphorolytic mechanism [3].

The transformation continues through an isomerization step that converts 5-fluoro-5-deoxy-D-ribose-1-phosphate to 5-fluoro-5-deoxy-ribulose-1-phosphate [5]. This isomerization reaction exhibits stereospecific characteristics, with glucose isomerase demonstrating the ability to convert 5-fluoro-5-deoxy-D-ribose to the identical diastereoisomer observed from the phosphorylated intermediate [5]. The stereochemical precision of this transformation underscores the evolutionary optimization of enzymatic machinery for processing halogenated sugar derivatives.

Following isomerization, an aldolase-mediated cleavage releases fluoroacetaldehyde from the sugar scaffold [4]. This aldol cleavage represents the final step in liberating the fluorinated building block that can be incorporated into more complex fluorometabolites. The enzymatic machinery involved in this process demonstrates remarkable substrate tolerance while maintaining stringent stereochemical control, highlighting the sophisticated nature of secondary metabolite biosynthesis in microorganisms.

The fluorometabolite biosynthesis pathway also involves interactions with cellular detoxification mechanisms, as accumulation of fluorinated intermediates can be cytotoxic [6]. The cellular management of these potentially harmful intermediates requires coordinated regulation of biosynthetic and degradative pathways to maintain metabolic homeostasis while enabling the production of bioactive fluorinated compounds.

Enzymatic Isomerization and Phosphorylation Mechanisms

The enzymatic processing of 5-deoxy-D-ribose involves a sophisticated series of phosphorylation and isomerization reactions that demonstrate remarkable substrate specificity and kinetic efficiency. These transformations are catalyzed by specialized enzymes that have evolved to process deoxy sugar derivatives with exceptional precision.

The phosphorylation of 5-deoxy-D-ribose is mediated by 5-deoxyribose kinase, designated DrdK in the salvage pathway characterized in Bacillus thuringiensis [7] [8]. This enzyme exhibits stringent substrate specificity, accepting 5-deoxyribose and 5-methylthioribose as substrates while rejecting other pentose and hexose sugars [7]. The kinetic parameters reveal a Km value of 178 ± 6 μM for 5-deoxyribose, with a kcat of 15.4 ± 0.4 s⁻¹ and a specificity constant (kcat/Km) of 8.7 ± 0.4 × 10⁴ M⁻¹ s⁻¹ [7]. These parameters indicate efficient substrate binding and catalytic turnover, reflecting the enzyme's optimization for processing deoxy sugar substrates.

The enzyme demonstrates comparable kinetic efficiency with 5-methylthioribose, exhibiting a Km of 72 ± 20 μM and a kcat of 6.2 ± 0.4 s⁻¹ [7]. This dual substrate specificity suggests evolutionary conservation between pathways involved in 5-deoxyribose disposal and methionine salvage, indicating potential metabolic crosstalk between these cellular processes. The enzyme also exhibits intrinsic ATPase activity with a Km of 84 ± 21 μM for ATP and a kcat of 3.0 ± 0.3 s⁻¹ [7], consistent with other kinases in the sugar kinase family.

The phosphorylation reaction produces 5-deoxyribose 1-phosphate, most likely in the α-anomeric configuration [7]. This stereochemical outcome parallels the behavior of related methylthioribose kinases and reflects the conserved mechanism of anomeric phosphorylation in sugar kinase enzymes. The α-anomer predominance facilitates subsequent enzymatic processing and demonstrates the stereospecific nature of the phosphorylation mechanism.

The isomerization of 5-deoxyribose 1-phosphate to 5-deoxyribulose 1-phosphate is catalyzed by 5-deoxyribose 1-phosphate isomerase, designated DrdI [7] [8]. This enzyme demonstrates significantly different kinetic properties compared to the kinase, with a markedly higher Km value of 22 ± 7 × 10³ μM for its substrate [7]. The elevated Km indicates weaker substrate binding affinity, while the kcat of 3.5 ± 0.7 s⁻¹ suggests moderate catalytic efficiency. The resulting specificity constant of 1.6 ± 0.6 × 10² M⁻¹ s⁻¹ is substantially lower than that observed for the kinase, indicating that isomerization may represent a rate-limiting step in the overall pathway.

The isomerase reaction mechanism likely involves the formation of a cis-enediolate intermediate, consistent with the established mechanism for ribose phosphate isomerases [9]. The enzyme demonstrates strict substrate specificity for 5-deoxyribose 1-phosphate, indicating structural constraints that prevent accommodation of alternative sugar phosphate substrates. This specificity ensures metabolic channeling toward the salvage pathway while preventing interference with other cellular sugar metabolism.

Both enzymes exist as dimeric complexes in their native state, as determined through size exclusion chromatography [7]. This oligomeric organization is common among sugar-processing enzymes and may facilitate allosteric regulation or substrate channeling between active sites. The dimeric structure also provides stability and may enhance catalytic efficiency through cooperative effects between subunits.

The phosphorylation reaction requires magnesium ions as an essential cofactor, consistent with the mechanism of most kinase enzymes [7]. The metal ion facilitates ATP binding and phosphoryl transfer, while also contributing to enzyme stability and proper substrate positioning within the active site. The strict requirement for divalent cations underscores the importance of maintaining appropriate ionic conditions for optimal enzymatic activity.

Interactions with Purine Nucleoside Phosphorylases

Purine nucleoside phosphorylases play a pivotal role in the metabolism of 5-deoxy-D-ribose through their capacity to process 5-deoxyadenosine and related nucleoside analogs. These enzymes demonstrate remarkable substrate promiscuity while maintaining strict mechanistic fidelity, enabling the formation of 5-deoxy-D-ribose derivatives through phosphorolytic cleavage reactions.

The methylthioadenosine phosphorylase pathway represents a primary route for 5-deoxyadenosine processing in bacterial systems [10] [11]. This enzyme, designated MtnP, catalyzes the phosphate-dependent cleavage of 5-deoxyadenosine to yield adenine and 5-deoxyribose 1-phosphate [10]. The reaction follows a sequential mechanism involving initial nucleoside binding, phosphate coordination, and subsequent phosphorolytic cleavage with retention of anomeric configuration. The enzyme demonstrates broad substrate specificity, accommodating various purine nucleoside analogs including 5-deoxyadenosine and methylthioadenosine [12].

Kinetic analysis of purine nucleoside phosphorylases reveals their efficiency in processing 5-deoxyadenosine substrates. The Pyrococcus furiosus purine nucleoside phosphorylase exhibits distinct substrate preferences, with the methylthioadenosine phosphorylase variant showing enhanced affinity for 6-aminopurine nucleosides [12]. Site-directed mutagenesis studies have identified critical residues responsible for substrate specificity switching, demonstrating that conservative amino acid changes can alter enzyme preference between different nucleoside substrates [12].

The enzyme mechanism involves formation of a ribosyl-enzyme intermediate through nucleophilic attack by an active site residue, followed by phosphorolysis to release the final products [12]. This mechanism ensures retention of anomeric configuration and enables the enzyme to function reversibly under appropriate cellular conditions. The reversibility of the reaction provides metabolic flexibility, allowing cells to either synthesize or degrade nucleoside substrates depending on cellular requirements.

Thermostable variants of purine nucleoside phosphorylases demonstrate enhanced catalytic properties and resistance to denaturation [12]. These enzymes maintain activity at elevated temperatures and show improved stability during purification and storage. The thermostability characteristics make these enzymes particularly valuable for biotechnological applications requiring robust catalytic performance under challenging conditions.

The interaction between purine nucleoside phosphorylases and 5-deoxyadenosine processing involves coordination with downstream metabolic pathways [10]. The adenine released during phosphorolysis enters purine salvage pathways, while the 5-deoxyribose 1-phosphate undergoes further processing through specialized salvage mechanisms. This metabolic integration ensures efficient utilization of nucleoside catabolism products and prevents accumulation of potentially toxic intermediates.

Alternative processing pathways involve methylthioadenosine nucleosidases that cleave 5-deoxyadenosine through hydrolytic rather than phosphorolytic mechanisms [10]. These enzymes release 5-deoxyribose and adenine without phosphate incorporation, requiring subsequent phosphorylation by dedicated kinases to generate the phosphorylated intermediate. The choice between phosphorolytic and hydrolytic pathways depends on the specific enzymatic complement present in different organisms and metabolic contexts.

The substrate specificity of purine nucleoside phosphorylases extends to halogenated nucleoside analogs, enabling processing of fluorinated and chlorinated derivatives [13]. The enzyme accommodates 5-iodoribose 1-phosphate as both substrate and competitive inhibitor, demonstrating the capacity for halogen tolerance within the active site. This substrate flexibility enables the enzyme to participate in xenobiotic metabolism and specialized secondary metabolite pathways involving halogenated compounds.

Regulatory mechanisms governing purine nucleoside phosphorylase activity include feedback inhibition by products and allosteric modulation by cellular metabolites [13]. The enzyme activity is sensitive to adenine concentrations, with high adenine levels inhibiting 5-deoxyadenosine cleavage through competitive binding effects. This regulation ensures metabolic balance and prevents excessive nucleoside catabolism under conditions of adenine sufficiency.

Role in Bacterial Metabolite Networks

5-Deoxy-D-ribose occupies a central position within bacterial metabolite networks, serving as both a metabolic intermediate and a regulatory molecule that influences cellular energy metabolism and stress responses. The compound's integration into bacterial metabolic pathways demonstrates the sophisticated nature of microbial carbon metabolism and the evolutionary optimization of salvage mechanisms.

The dihydroxyacetone phosphate shunt represents a major pathway for 5-deoxy-D-ribose utilization in bacterial systems [14] [8]. This pathway converts 5-deoxyribose into dihydroxyacetone phosphate and acetaldehyde through successive phosphorylation, isomerization, and aldol cleavage reactions [14]. The pathway components include DrdK kinase, DrdI isomerase, and DrdA aldolase, which function as a coordinated enzymatic system to channel 5-deoxyribose into central carbon metabolism [8].

The DrdA aldolase represents a unique member of the class II aldolase family, distinguished by its preference for manganese over zinc as a metal cofactor [7] [15]. The enzyme exhibits a Km of 36 ± 3 μM for 5-deoxyribulose 1-phosphate and a kcat of 6.3 ± 0.2 s⁻¹, yielding a high specificity constant of 1.7 ± 0.1 × 10⁵ M⁻¹ s⁻¹ [7]. The crystal structure reveals a tetrameric organization with distorted trigonal bipyramidal metal coordination in the substrate-bound state [15]. The unusual manganese dependence and structural features distinguish this enzyme from other aldolases and reflect its specialized role in deoxy sugar metabolism.

Bacterial genome analysis reveals widespread distribution of 5-deoxyribose disposal gene clusters across multiple phyla [7]. These clusters typically contain three genes encoding kinase, isomerase, and aldolase activities, arranged in operonic structures that facilitate coordinated expression [7]. The clustering pattern suggests horizontal gene transfer events and evolutionary pressure for maintaining these metabolic capabilities across diverse bacterial lineages.

The metabolic flux through 5-deoxyribose pathways responds to cellular stress conditions and radical S-adenosylmethionine enzyme activity [7]. Under normal growth conditions, the pathway exhibits low flux, as evidenced by barely detectable levels of 5-deoxyribose and 5-deoxyribulose 1-phosphate in wild-type bacterial cells [7]. However, pathway activity increases dramatically when cells are challenged with exogenous 5-deoxyribose or when radical SAM enzyme activity is elevated, demonstrating the pathway's role as a metabolic buffer for toxic metabolite accumulation.

Genetic disruption studies in Bacillus thuringiensis reveal the physiological importance of 5-deoxyribose metabolism [7]. Deletion of either the isomerase or aldolase genes increases cellular susceptibility to 5-deoxyribose toxicity, confirming the protective role of the salvage pathway [7]. The ΔdrdI mutant shows reduced 5-deoxyribulose 1-phosphate accumulation, while the ΔdrdA mutant exhibits elevated levels of this intermediate, consistent with the proposed pathway organization [7].

The integration of 5-deoxyribose metabolism with methionine salvage pathways provides metabolic flexibility and resource conservation [7]. Many bacterial species encode enzymes capable of processing both 5-deoxyribose and 5-methylthioribose substrates, enabling dual pathway utilization [7]. This metabolic overlap reflects evolutionary optimization for salvaging structurally related compounds and maximizing carbon utilization efficiency.

Alternative bacterial metabolic routes for 5-deoxyribose include oxidative pathways that parallel deoxyribose catabolism [16] [17]. These pathways involve oxidation to corresponding acids followed by further degradation to central metabolic intermediates. The oxidative routes may predominate in bacterial species lacking the aldolase-based salvage machinery or under specific environmental conditions favoring oxidative metabolism.

The role of 5-deoxyribose in bacterial metabolite networks extends to interactions with nucleotide metabolism and DNA repair pathways [18]. The compound can arise from nucleoside catabolism during DNA turnover or stress responses, requiring efficient processing to prevent cellular accumulation. The salvage pathways ensure rapid clearance of potentially mutagenic or cytotoxic deoxy sugar derivatives while recovering valuable carbon resources for biosynthetic processes.

Transportation mechanisms for 5-deoxyribose in bacterial cells involve specialized sugar transporters that recognize deoxy sugar substrates [8]. Some bacterial gene clusters include predicted transporter genes adjacent to the salvage enzymes, suggesting coordinated uptake and metabolism of exogenous 5-deoxyribose [8]. This organization enables bacteria to utilize environmental sources of deoxy sugars while maintaining metabolic control over intracellular concentrations.

The regulatory networks governing 5-deoxyribose metabolism involve both transcriptional and post-translational mechanisms [8]. Gene expression studies indicate constitutive low-level expression of salvage pathway genes, with potential for upregulation under stress conditions [8]. Post-translational regulation may involve allosteric modulation of key enzymes by metabolite concentrations or covalent modifications that alter enzymatic activity.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

134.05790880 g/mol

Monoisotopic Mass

134.05790880 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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